

4-Propylcyclohexanone molecular structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Propylcyclohexanone**

Cat. No.: **B1345700**

[Get Quote](#)

An In-depth Technical Guide to 4-Propylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of **4-propylcyclohexanone**, a key intermediate in various chemical syntheses, including for liquid crystal materials.^[1] This document adheres to stringent data presentation and visualization requirements for a scientific audience.

Molecular Structure and Identification

4-Propylcyclohexanone is a cyclic ketone with a propyl group substituted at the fourth position of the cyclohexanone ring.

IUPAC Name: 4-propylcyclohexan-1-one^[2]

Molecular Formula: C₉H₁₆O^[3]

Molecular Weight: 140.22 g/mol ^{[2][4]}

Chemical Structure:

Physicochemical and Spectroscopic Data

The following tables summarize key quantitative data for **4-propylcyclohexanone**, facilitating easy comparison and reference.

Table 1: Physical and Chemical Properties

Property	Value	Reference
CAS Number	40649-36-3	[4]
Appearance	Liquid	[2][4]
Boiling Point	219 °C at 1013 hPa	
Melting Point	< -70 °C	
Density	0.91 g/cm³ at 20 °C	
Vapor Pressure	0.23 hPa at 20 °C	
Solubility in Water	1.96 g/L	
Refractive Index	n _{20/D} 1.453	[4]

Table 2: Spectroscopic Data

Technique	Data Summary
Gas Chromatography-Mass Spectrometry (GC-MS)	Available in NIST Mass Spectrometry Data Center.[2][5]
Infrared (IR) Spectroscopy	Vapor phase IR spectrum available.[2][3]
¹³ C Nuclear Magnetic Resonance (NMR) Spectroscopy	Spectrum available.[2]

Experimental Protocols

Detailed methodologies for the synthesis and a key reaction of **4-propylcyclohexanone** are provided below.

Synthesis of 4-Propylcyclohexanone from 4-Propylphenol

This protocol describes the catalytic hydrodeoxygenation (HDO) of 4-propylphenol to produce **4-propylcyclohexanone**.^[6]

Materials:

- 4-Propylphenol (5.0 mmol, 681 mg)
- Catalyst (2 wt% Pt loading, 98 mg)
- Water (40 mL)
- Hydrogen (H₂) gas
- Ethyl acetate
- 2-Isopropylphenol (internal standard)

Equipment:

- High-pressure batch reactor (e.g., OM Lab-Tech MMJ-100, SUS316, 100 mL)
- Gas chromatograph (GC) with a capillary column (e.g., Shimadzu GC-14B with HR-1 column)
- Gas chromatograph-mass spectrometer (GC-MS) (e.g., Shimadzu GC-2010/PARVUM2)
- Centrifuge
- Oven

Procedure:

- The high-pressure batch reactor is well-dried.
- 4-Propylphenol, the catalyst, and water are added to the reactor.^[6]

- The reactor is pressurized with H₂ to 2 MPa at room temperature.
- The reactor is heated to the desired reaction temperature while maintaining continuous stirring at 600 rpm.
- The reaction is maintained at the set temperature for 1 hour.[6]
- After the reaction, the reactor is cooled to room temperature.
- The reaction mixture is extracted with ethyl acetate.
- The organic layer is analyzed by GC and GC-MS using 2-isopropylphenol as an internal standard to determine the yield of **4-propylcyclohexanone** and other products.[6]
- The catalyst can be recovered by centrifugation, washed with ethyl acetate, and dried in an oven at 120 °C for 2 hours for reuse.[6]

Enzymatic Reduction of 4-Propylcyclohexanone to cis-4-Propylcyclohexanol

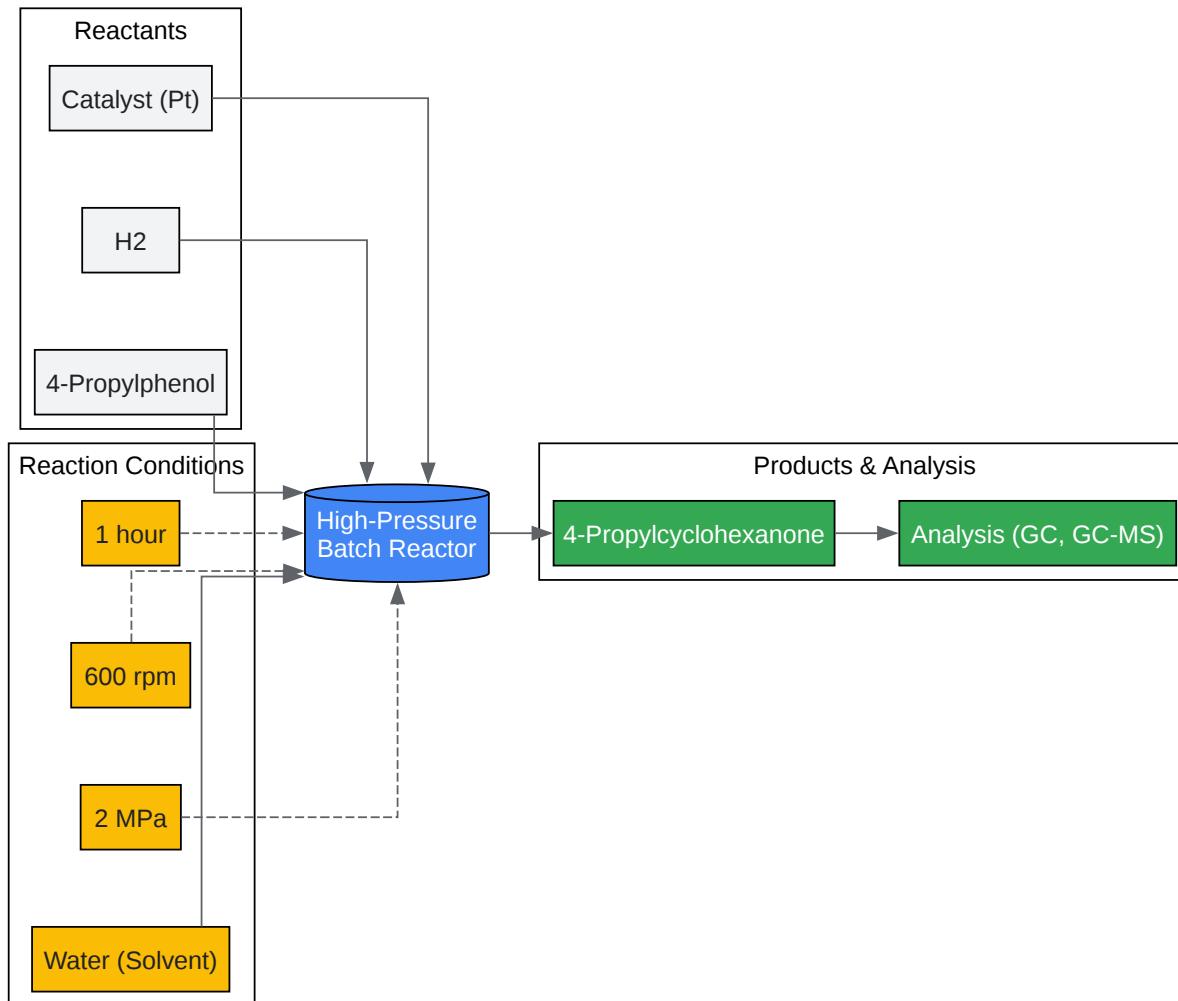
This protocol details the biotransformation of **4-propylcyclohexanone** into cis-4-propylcyclohexanol using a mutant alcohol dehydrogenase.[7]

Materials:

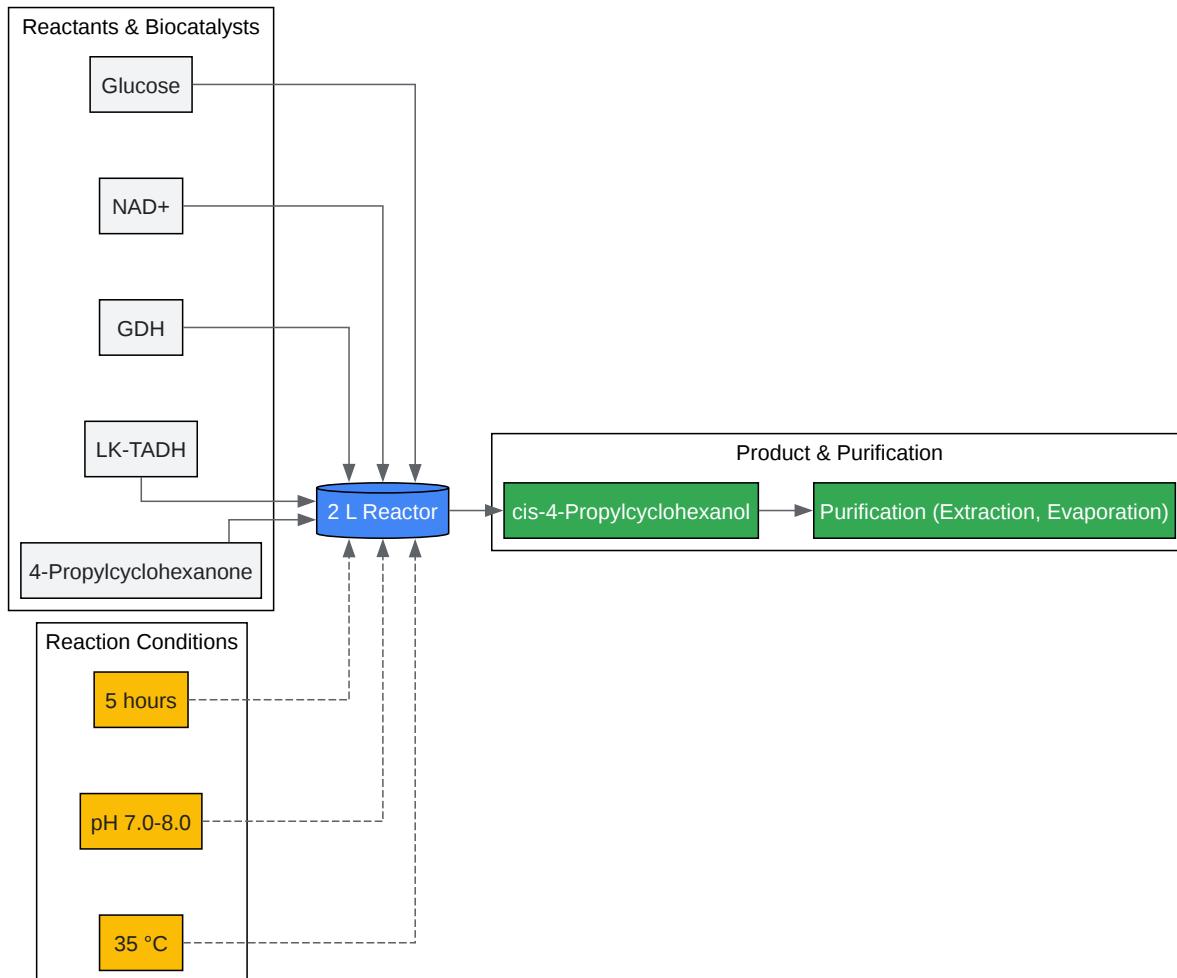
- **4-Propylcyclohexanone** (125 g/L)
- LK-TADH (mutant alcohol dehydrogenase from *Lactobacillus kefir*) cell lysate (30 g/L)
- GDH (glucose dehydrogenase) cell lysate (10 g/L)
- NAD⁺ (0.1 g/L)
- Glucose (in a 1.2 mol/mol ratio to the substrate)
- 2 M Sodium Carbonate (Na₂CO₃)
- Ethyl acetate

- Anhydrous sodium sulfate

Equipment:


- 2 L reaction vessel
- pH controller
- Stirrer
- Extraction funnel
- Rotary evaporator

Procedure:


- In a 2 L reaction system, **4-propylcyclohexanone**, LK-TADH cell lysate, GDH cell lysate, NAD^+ , and glucose are combined.
- The reaction is maintained at a temperature of 35 °C.
- The pH of the reaction mixture is maintained between 7.0 and 8.0 by the automated addition of 2 M Na_2CO_3 .^[7]
- The reaction is monitored until the complete transformation of **4-propylcyclohexanone** (approximately 5 hours).
- Once the reaction is complete, the solution is extracted three times with ethyl acetate.^[7]
- The combined organic layers are dried over anhydrous sodium sulfate.
- The solvent is removed by rotary evaporation to yield the final product, **cis-4-propylcyclohexanol**.^[7]

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the experimental workflows described above.

[Click to download full resolution via product page](#)

Caption: Synthesis workflow of **4-Propylcyclohexanone**.

[Click to download full resolution via product page](#)

Caption: Enzymatic reduction of **4-Propylcyclohexanone**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. 4-Propylcyclohexanone | C9H16O | CID 142482 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Propylcyclohexanone [webbook.nist.gov]
- 4. 4-丙基环己基酮 ≥99.0% | Sigma-Aldrich [sigmaaldrich.cn]
- 5. 4-Propylcyclohexanone [webbook.nist.gov]
- 6. 4-Propylcyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [4-Propylcyclohexanone molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1345700#4-propylcyclohexanone-molecular-structure-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com